4-Chloro-2-(chloromethyl)-3-methylpyridine
Overview
Description
4-Chloro-2-(chloromethyl)-3-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its two chlorine substituents and a methyl group, which confer unique chemical properties and reactivity.
Scientific Research Applications
4-Chloro-2-(chloromethyl)-3-methylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions, possibly involving nucleophilic aromatic substitution . This process typically involves the replacement of a substituent in an aromatic ring by a nucleophile .
Biochemical Pathways
, related compounds have been shown to influence various pathways. For instance, certain chlorinated nitrophenols have been reported to degrade via the 1,2,4-benzenetriol pathway in some bacterial species .
Pharmacokinetics
A related compound, 4-chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, has been quantified in rabbit serum using high-performance liquid chromatography (hplc), suggesting potential bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-(chloromethyl)-3-methylpyridine . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Safety and Hazards
Future Directions
The future directions for research on a compound like 4-Chloro-2-(chloromethyl)-3-methylpyridine would likely depend on its potential applications. For example, if it shows promise as a building block for synthesizing pharmaceuticals, research might focus on optimizing its synthesis and exploring its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-3-methylpyridine typically involves the chlorination of 2-(chloromethyl)-3-methylpyridine. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form 2-(chloromethyl)-3-methylpyridine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: 4-Chloro-2-(chloromethyl)-3-carboxypyridine.
Reduction: 2-(Chloromethyl)-3-methylpyridine.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: Lacks the additional chlorine and methyl groups, resulting in different reactivity.
3-Chloromethylpyridine: Similar structure but with the chlorine and methyl groups in different positions.
4-Chloromethylpyridine: Contains only one chlorine substituent, leading to different chemical properties.
Uniqueness
4-Chloro-2-(chloromethyl)-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The combination of chlorine and methyl groups on the pyridine ring allows for targeted modifications and the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-3-methylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-6(9)2-3-10-7(5)4-8/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUFKURTVOBEOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467722 | |
Record name | Pyridine, 4-chloro-2-(chloromethyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168167-48-4 | |
Record name | Pyridine, 4-chloro-2-(chloromethyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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